![molecular formula C18H17NO4S3 B2394303 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034565-32-5](/img/structure/B2394303.png)
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a chemical compound with the molecular formula C18H17NO4S3. Its average mass is 407.527 Da and its monoisotopic mass is 407.031982 Da .
Synthesis Analysis
The synthesis of a series of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide and its N-substituted derivatives with benzyl chloride and ethyl iodide has been reported. Initially, 2,3-dihydrobenzo[1,4]dioxine-6-sulfonyl chloride was reacted with various aryl amines to afford parent compounds N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide. At the second step, these parent compounds were reacted with benzyl chloride and ethyl iodide to synthesize N-benzyl-N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide and N-ethyl-N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide in the presence of lithium hydride and N,N’-dimethylformamide .Molecular Structure Analysis
The molecular structure of “N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” can be analyzed using techniques such as FT-IR, Nuclear Magnetic Resonance (1H-NMR), and Mass Spectrometry (MS) .Chemical Reactions Analysis
Reductive amination reactions are widely applied for the preparation of different kinds of amines, including a series of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide and its N-substituted derivatives .Mechanism of Action
Target of Action
The compound, also known as N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, belongs to the sulfonamide class of drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play a crucial role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including our compound of interest, interact with their targets by inhibiting the enzymes carbonic anhydrase and dihydropteroate synthetase . This inhibition disrupts crucial biochemical processes in the pathogen, leading to its inability to proliferate or survive .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. Carbonic anhydrase plays a key role in maintaining pH and fluid balance, while dihydropteroate synthetase is involved in the synthesis of folate, a vital component for DNA replication . Therefore, the inhibition of these enzymes disrupts these critical processes, leading to the therapeutic effects of the drug .
Pharmacokinetics
Sulfonamides generally have good absorption and distribution profiles, allowing them to reach their target sites effectively . The metabolism and excretion of sulfonamides can vary, and further studies would be needed to determine the ADME properties of this specific compound.
Result of Action
The result of the compound’s action is the inhibition of critical enzymes in the pathogen, leading to disruption of essential biochemical processes. This results in the inability of the pathogen to proliferate or survive, thereby alleviating the symptoms of the disease .
Action Environment
The action of sulfonamides can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which can impact its absorption and distribution . Additionally, the presence of other drugs can influence the pharmacokinetics of sulfonamides through drug-drug interactions .
properties
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S3/c20-26(21,15-2-3-16-17(11-15)23-9-8-22-16)19-7-5-14-1-4-18(25-14)13-6-10-24-12-13/h1-4,6,10-12,19H,5,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQNXGDSBZMXQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CC=C(S3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


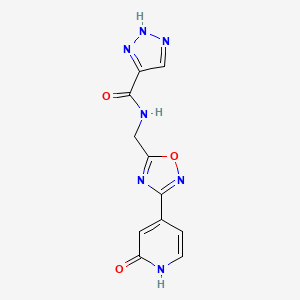

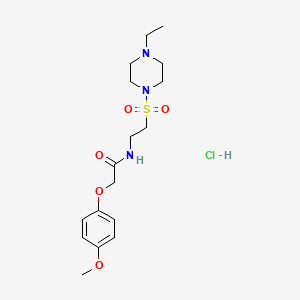
![N-(3-acetamidophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2394228.png)
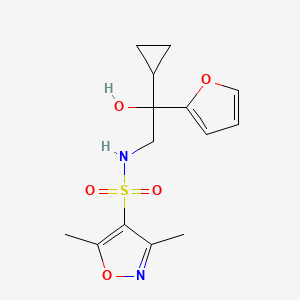
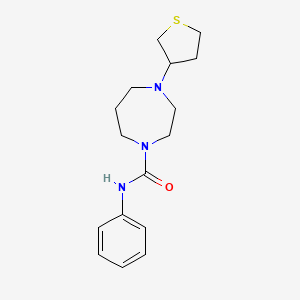

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2394236.png)

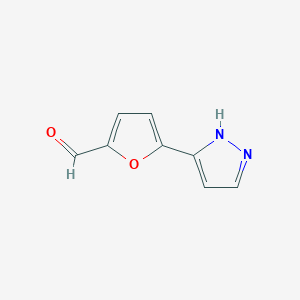
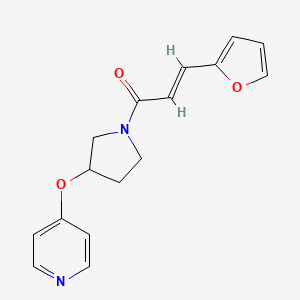
![4-chloro-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2394241.png)
